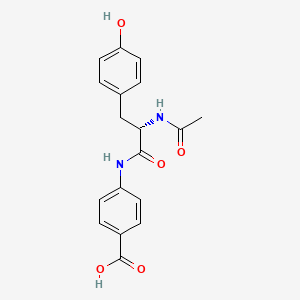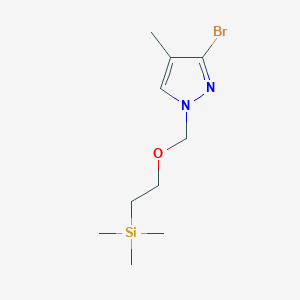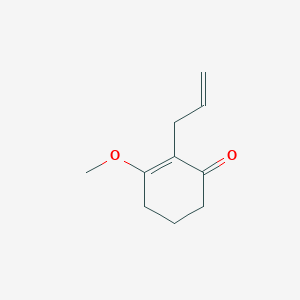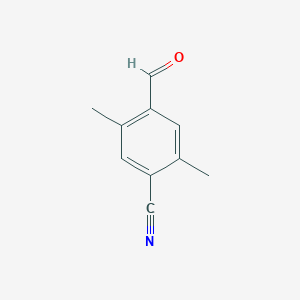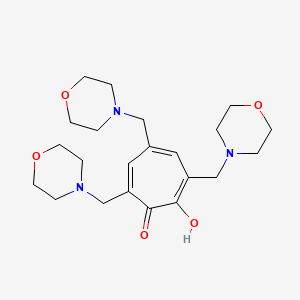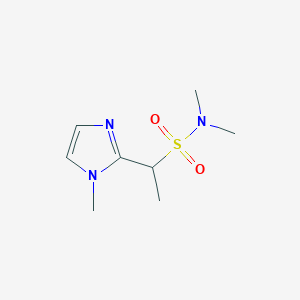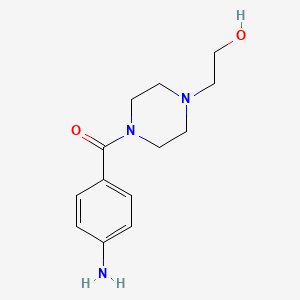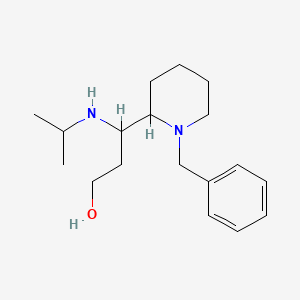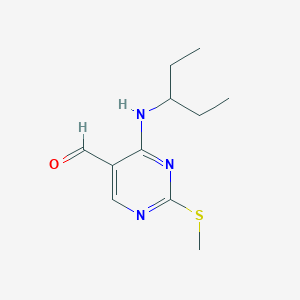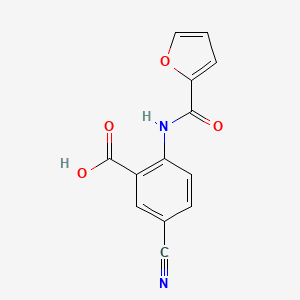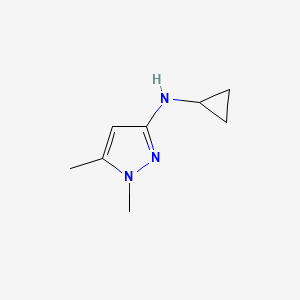![molecular formula C15H17NO3 B13965913 5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione CAS No. 190330-15-5](/img/structure/B13965913.png)
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione is a spirocyclic compound that features a unique structure combining an indole moiety with a cyclohexane ring. This compound is part of the spiro-oxindole family, known for their significant biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro-oxindole derivatives, including 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione, often involves a 1,3-dipolar cycloaddition reaction. This method typically uses isatin derivatives and dipolarophiles under mild conditions to form the spirocyclic structure . The reaction conditions may include the use of catalysts such as Lewis acids to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of spiro-oxindole compounds can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione can undergo various chemical reactions, including:
Reduction: This reaction can modify the spirocyclic structure, potentially leading to new derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds modulate muscarinic serotonin receptors.
Uniqueness: 5-ethoxyspiro[1H-indole-3,4’-cyclohexane]-1’,2-dione stands out due to its unique spirocyclic structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
190330-15-5 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-19-11-3-4-13-12(9-11)15(14(18)16-13)7-5-10(17)6-8-15/h3-4,9H,2,5-8H2,1H3,(H,16,18) |
InChI-Schlüssel |
BPVAKWYRDKQQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C23CCC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


